Potassium 1,3,4-oxadiazole-2-carboxylate
Description
Significance of 1,3,4-Oxadiazoles in Contemporary Chemical Sciences
The 1,3,4-oxadiazole (B1194373) moiety is a cornerstone in the development of new chemical entities. tandfonline.comfigshare.com Its prevalence in contemporary chemical sciences stems from a unique combination of properties. The oxadiazole ring is recognized as a bioisostere for amide and ester functionalities, offering a metabolically stable alternative in drug design. acs.orgmatilda.science This stability, coupled with the ring's ability to engage in hydrogen bonding and π-π stacking interactions, makes it a valuable component in the design of molecules with specific biological targets. nih.gov
Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. matilda.sciencescirp.org For instance, the well-known antiretroviral drug Raltegravir incorporates a 1,3,4-oxadiazole ring, highlighting the clinical significance of this heterocyclic system. matilda.sciencescirp.org Beyond pharmaceuticals, 1,3,4-oxadiazoles are utilized in materials science as components of polymers, fluorescent materials, and electron-transporting materials in organic light-emitting diodes (OLEDs). figshare.com Their thermal stability and electronic properties make them suitable for such advanced applications. nih.govresearchgate.net
Regioisomeric Considerations within the Oxadiazole Family
Oxadiazoles are a class of five-membered heterocyclic compounds with the molecular formula C₂H₂N₂O, existing as four distinct regioisomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. wikipedia.orgresearchgate.net The arrangement of the nitrogen and oxygen atoms within the ring profoundly influences the molecule's electronic distribution, stability, and reactivity, leading to significant differences in the properties and applications of the isomers.
The 1,2,3-oxadiazole (B8650194) isomer is generally unstable and prone to ring-opening to form a diazoketone tautomer. wikipedia.org In contrast, the 1,2,4-, 1,2,5-, and 1,3,4-isomers are more stable and are all found in various pharmaceutical drugs. wikipedia.org A comparative analysis of 1,2,4- and 1,3,4-oxadiazole isomers reveals that the 1,3,4-isomer often exhibits lower lipophilicity and improved metabolic stability. figshare.comacs.org This difference is attributed to their distinct charge distributions and dipole moments. acs.org The choice between these regioisomers is a critical consideration in drug design, with the 1,3,4-oxadiazole often being favored for its advantageous physicochemical and pharmacokinetic properties. acs.org
Structural Stability and Aromaticity of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a thermally stable aromatic system. nih.gov Its stability is a key feature contributing to its widespread use in various applications. The resonance energy of the 1,3,4-oxadiazole ring is approximately 167.4 kJ/mol, which is enhanced by substitution. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the stability and aromaticity of oxadiazole isomers. These studies have shown that the 1,3,4-oxadiazole isomer is the most stable among the four regioisomers. scirp.org
The aromaticity of the 1,3,4-oxadiazole ring has been a subject of theoretical investigation, with different computational methods sometimes providing varying perspectives. For example, the Harmonic Oscillator Model of Aromaticity (HOMA) can suggest a non-aromatic character, while Nucleus-Independent Chemical Shift (NICS) calculations may indicate a relatively high degree of aromaticity. tandfonline.com These computational approaches help in understanding the electron delocalization within the heterocyclic ring. The substitution pattern on the oxadiazole ring can also influence its aromaticity. tandfonline.com
Contextualizing Potassium 1,3,4-Oxadiazole-2-carboxylate within Heterocyclic Chemistry
This compound is a specific salt of a carboxylic acid derivative of the 1,3,4-oxadiazole ring. As a member of the extensive family of heterocyclic compounds, its chemistry is intrinsically linked to the foundational principles of this field. The presence of the carboxylate group introduces a reactive handle that can be utilized for further synthetic transformations, making it a potentially valuable building block in organic synthesis.
The synthesis of the 1,3,4-oxadiazole ring itself can be achieved through various methods, most commonly involving the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. mdpi.comresearchgate.net The introduction of a carboxylate group at the 2-position, and its subsequent formation into a potassium salt, provides a water-soluble derivative, which can be advantageous in certain synthetic applications. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as an intermediate in the synthesis of more complex molecules, leveraging the inherent stability and reactivity of the 1,3,4-oxadiazole core.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3HKN2O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
potassium;1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C3H2N2O3.K/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |
InChI Key |
WCRWCWJVLOFEEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=NN=C(O1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,4 Oxadiazole 2 Carboxylate Derivatives
Classical Approaches for the Construction of 1,3,4-Oxadiazole (B1194373) Rings
Traditional methods for synthesizing the 1,3,4-oxadiazole ring have been well-established for decades and remain widely used due to their reliability and the accessibility of starting materials.
Cyclodehydration Reactions of Diacylhydrazines
One of the most common and enduring methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govmdpi.com This approach involves the removal of a water molecule from the diacylhydrazine precursor to facilitate ring closure. A variety of dehydrating agents have been employed for this transformation, each with its own advantages and limitations.
Commonly used cyclodehydrating agents include:
Phosphorus oxychloride (POCl₃) mdpi.comnih.gov
Thionyl chloride (SOCl₂) mdpi.comresearchgate.net
Polyphosphoric acid (PPA) mdpi.comresearchgate.net
Sulfuric acid (H₂SO₄) mdpi.comresearchgate.net
Triflic anhydride (B1165640) nih.govnih.gov
Triphenylphosphine (B44618) oxide/triflic anhydride nih.gov
Silica-supported dichlorophosphate (B8581778) under microwave irradiation nih.gov
XtalFluor-E ([Et₂NSF₂]BF₄), a diethylaminodifluorosulfinium tetrafluoroborate (B81430) salt rsc.orgrsc.org
The choice of reagent can be influenced by the nature of the substituents on the diacylhydrazine and the desired reaction conditions. While reagents like phosphorus oxychloride and thionyl chloride are effective, they can be harsh and may not be suitable for sensitive substrates. nih.gov Newer reagents like XtalFluor-E offer a milder alternative. rsc.orgrsc.org
Table 1: Selected Dehydrating Agents for Cyclodehydration of Diacylhydrazines
| Dehydrating Agent | Typical Reaction Conditions | Reference(s) |
| Phosphorus oxychloride (POCl₃) | Reflux | mdpi.comnih.gov |
| Thionyl chloride (SOCl₂) | Heating | mdpi.comresearchgate.net |
| Polyphosphoric acid (PPA) | Heating | mdpi.comresearchgate.net |
| XtalFluor-E | Dichloroethane, 90 °C, with acetic acid additive | rsc.orgrsc.org |
| Silica-supported dichlorophosphate | Solvent-free, microwave irradiation | nih.gov |
Oxidative Cyclization Pathways of Acylhydrazones
The oxidative cyclization of acylhydrazones presents another versatile route to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This method involves the formation of the oxadiazole ring through an oxidation-induced cyclization of an acylhydrazone, which is typically prepared by the condensation of an aldehyde with a hydrazide.
A wide array of oxidizing agents have been successfully utilized for this transformation, including:
N-bromosuccinimide (NBS)
Iodine in the presence of a base like potassium carbonate organic-chemistry.org
Chloramine-T nih.gov
Dess-Martin periodinane nih.gov
Ceric ammonium (B1175870) nitrate (B79036) (CAN) nih.gov
Potassium permanganate (B83412) (KMnO₄) mdpi.com
Lead dioxide (PbO₂) mdpi.com
(Diacetoxyiodo)benzene rsc.org
Bis(trifluoroacetoxy)iodobenzene rsc.org
Notably, a catalyst-free, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones has been developed, which proceeds via single electron transfer to molecular oxygen. rsc.orgrsc.org This method avoids the use of harsh oxidants and photocatalysts. rsc.orgrsc.org Electrochemical methods have also emerged, using a mediator like DABCO for a mild oxidative cyclization. bohrium.com
Table 2: Oxidizing Agents for the Cyclization of Acylhydrazones
| Oxidizing Agent | Reaction Conditions | Reference(s) |
| Iodine/Potassium Carbonate | Transition-metal-free | organic-chemistry.org |
| Chloramine-T | Can be used with microwave irradiation | nih.gov |
| Dess-Martin Periodinane | Mild conditions | nih.gov |
| Ceric Ammonium Nitrate (CAN) | Dichloromethane | nih.gov |
| Photo-mediated (catalyst-free) | UV irradiation in DMSO | rsc.orgrsc.org |
| Electrochemical (DABCO mediated) | Mild, avoids stoichiometric oxidants | bohrium.com |
Condensation Reactions with Carboxylic Acid Derivatives
The 1,3,4-oxadiazole ring can also be constructed through the condensation of hydrazides with various carboxylic acid derivatives. thieme-connect.de In these reactions, the carboxylic acid derivative provides the final carbon atom of the heterocyclic ring.
Key approaches in this category include:
Reaction with Orthoesters: Hydrazides can be condensed with orthoesters, such as triethyl orthoformate, to yield 1,3,4-oxadiazoles. thieme-connect.de This method is often used for the synthesis of the parent 1,3,4-oxadiazole. thieme-connect.de
Reaction with Carboxylic Acids and Activating Agents: A carboxylic acid can be condensed with a hydrazide in the presence of a coupling agent. For instance, 2-chloro-1,3-dimethyl-4,5-dihydroimidazolium chloride has been shown to be an effective dehydrating agent for this transformation. thieme-connect.de
Reaction with N-isocyaniminotriphenylphosphorane: Carboxylic acids react with N-isocyaniminotriphenylphosphorane, and subsequent in situ copper-catalyzed coupling with aryl iodides can produce 2,5-disubstituted 1,3,4-oxadiazoles. acs.org
Reaction of Semicarbazide (B1199961) with Aldehydes: 2-Amino-substituted 1,3,4-oxadiazoles can be synthesized through the condensation of semicarbazide with aldehydes, followed by an iodine-mediated oxidative C-O bond formation. acs.org
Modern and Sustainable Synthesis Strategies for 1,3,4-Oxadiazoles
In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. This has led to the emergence of modern strategies for the synthesis of 1,3,4-oxadiazoles.
One-Pot Multicomponent Reactions Incorporating Oxadiazole Formation
One-pot multicomponent reactions (MCRs) are highly valued in modern organic synthesis as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. Several MCRs have been developed for the synthesis of 1,3,4-oxadiazoles.
For example, a one-pot, three-component reaction of N-isocyaniminotriphenylphosphorane, aldehydes, and benzoic acids can afford 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles under mild conditions. organic-chemistry.org Another approach involves a one-pot condensation involving four components: (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde, to produce 2,5-disubstituted-1,3,4-oxadiazoles in high yields. nih.gov A one-pot synthesis-functionalization strategy has also been reported for the streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. acs.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase yields, and often enhance product purity. nih.govwjarr.com The synthesis of 1,3,4-oxadiazole derivatives has greatly benefited from this technology.
Microwave irradiation has been successfully applied to several of the classical synthetic routes, including:
The cyclodehydration of diacylhydrazines using silica-supported dichlorophosphate in a solvent-free medium. nih.gov
The oxidative cyclization of N-acylhydrazones with chloramine-T. nih.gov
The condensation of benzohydrazide (B10538) and triethylorthoalkanates catalyzed by Nafion® NR50. nih.gov
The reaction of hydrazides with N-protected α-amino acids in the presence of phosphorus oxychloride. nih.gov
These microwave-assisted protocols offer a significant improvement over conventional heating methods, providing a rapid and efficient means of accessing a wide range of 1,3,4-oxadiazole derivatives. nih.govwjarr.com
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
| Reaction | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Cyclodehydration of Diacylhydrazines | Hours of reflux with POCl₃ | Minutes with silica-supported dichlorophosphate | nih.gov |
| Oxidative Cyclization of Acylhydrazones | Often requires long reaction times at room or elevated temperatures | Minutes with chloramine-T | nih.gov |
| Condensation of Hydrazides | Can require prolonged heating | Shorter reaction times with higher yields | nih.gov |
Ultrasound-Mediated Chemical Transformations
Ultrasound-assisted synthesis has emerged as a valuable green chemistry technique for preparing 1,3,4-oxadiazole derivatives. nih.govresearchgate.net This method utilizes the energy of ultrasonic waves to induce cavitation, which enhances chemical reactivity, leading to shorter reaction times and higher yields. An example of this is the ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen (B1215507) bromide. nih.gov In this procedure, the use of ethanol (B145695) as a solvent and potassium bicarbonate as a base under ultrasonic irradiation efficiently produces the desired compounds in high yields, ranging from 81% to 93%. nih.gov The application of ultrasound demonstrates a clean and efficient alternative for promoting the cyclization reactions necessary to form the oxadiazole ring. researchgate.net
Mechanochemical Synthesis under Solvent-Free Conditions
Mechanochemical synthesis offers an environmentally benign alternative to traditional solvent-based methods for producing 1,3,4-oxadiazole derivatives. organic-chemistry.org This technique involves the use of mechanical force, such as grinding or milling, to initiate chemical reactions between solid-state reactants, often eliminating the need for solvents entirely. researchgate.netyoutube.com One such approach involves the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine and trichloroisocyanuric acid. organic-chemistry.org This solvent-free method can produce 2,5-disubstituted 1,3,4-oxadiazoles in very good yields within minutes. organic-chemistry.org Another example is the grinding of hydrazides with substituted benzaldehydes in the presence of a catalytic amount of iodine, which is a time-efficient process, taking only 5 to 10 minutes. researchgate.net These solventless, solid-state reactions represent a significant advancement in green synthesis by reducing waste and avoiding the use of potentially hazardous organic solvents. researchgate.net
Green Chemistry Principles in Oxadiazole Synthesis
The synthesis of 1,3,4-oxadiazoles is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. researchgate.netnih.gov These sustainable methodologies focus on environmental impact, safety, and energy efficiency. researchgate.netnih.gov Key green techniques employed in oxadiazole synthesis include:
Microwave Irradiation: This method often leads to dramatically reduced reaction times and increased yields compared to conventional heating. nih.govnih.gov
Ultrasound-Assisted Synthesis: As discussed, this technique enhances reaction rates and efficiency. nih.govresearchgate.net
Solvent-Free Reactions: Grinding and mechanochemical methods eliminate the need for solvents, reducing chemical waste. researchgate.netorganic-chemistry.org
Use of Greener Solvents and Catalysts: When solvents are necessary, the focus is on using environmentally benign options. Similarly, catalysts are chosen to be non-toxic and reusable where possible. nih.gov
These innovative techniques aim for scalability, cost-effectiveness, and easier purification of the final products, making the synthesis of 1,3,4-oxadiazole derivatives more sustainable. nih.gov
Specific Synthetic Routes to Carboxylate-Functionalized 1,3,4-Oxadiazoles
The introduction of a carboxylate group onto the 1,3,4-oxadiazole ring requires specific synthetic strategies, often starting from ester or acylhydrazide precursors.
Preparation of 5-Alkyl-nih.govnih.govmdpi.com-oxadiazole-2-carboxylic Acid Esters
A novel, multi-step synthesis method for 5-alkyl- nih.govnih.govmdpi.com-oxadiazole-2-carboxylic acid alkyl esters has been developed to avoid the use of highly toxic and corrosive reagents. google.com The process is suitable for industrial-scale production and involves the following key steps: google.com
Ammonia (B1221849) Decomposition: Dialkyl oxalate (B1200264) and hydrazine (B178648) hydrate (B1144303) undergo an ammonia decomposition reaction to produce monoalkyl oxalate hydrazide. google.com
Acylation: The resulting monoalkyl oxalate hydrazide is then subjected to an acylation reaction with a fatty acid anhydride to yield 2-hydrazide-monoalkyl oxalate. google.com
Dehydration and Ring Closure: The 2-hydrazide-monoalkyl oxalate undergoes a dehydration ring closure reaction to form the final product, 5-alkyl- nih.govnih.govmdpi.com-oxadiazole-2-carboxylic acid alkyl ester. This step is typically performed at a temperature between 50°C and 110°C for 3 to 24 hours, achieving yields of 65% to 85%. google.com
| Step | Reactants | Product |
| 1 | Dialkyl oxalate, Hydrazine hydrate | Monoalkyl oxalate hydrazide |
| 2 | Monoalkyl oxalate hydrazide, Fatty acid anhydride | 2-Hydrazide-monoalkyl oxalate |
| 3 | 2-Hydrazide-monoalkyl oxalate | 5-Alkyl- nih.govnih.govmdpi.com-oxadiazole-2-carboxylic acid alkyl ester |
Commonly used solvents for the final dehydration step include toluene (B28343), n-heptane, acetonitrile (B52724), and methyl isobutyl ketone (MIBK). google.com
Synthesis of Potassium 1,3,4-Oxadiazole-2-carboxylate Precursors
The direct precursors to this compound are often the corresponding esters or carboxylic acids. The 5-alkyl- nih.govnih.govmdpi.com-oxadiazole-2-carboxylic acid alkyl esters, synthesized as described previously, can be directly converted to the potassium salt. google.com For instance, 5-methyl- nih.govnih.govmdpi.com-oxadiazole-2-carboxylic acid alkyl ester can be used to prepare 5-methyl- nih.govnih.govmdpi.com-oxadiazole-2-carboxylic acid potassium salt. google.com
Another route involves the formation of a potassium dithiocarbazate intermediate. In this method, a hydrazide is reacted with carbon disulfide and potassium hydroxide (B78521) in ethanol. This intermediate can then be cyclized to form the 1,3,4-oxadiazole ring, providing a precursor for the final potassium carboxylate salt. nih.gov In some applications, the pre-formed oxadiazole-5-methyl-2-carboxylic acid potassium salt is used as a starting material for further reactions, such as conversion to the corresponding carbonyl chloride by reacting it with oxalyl chloride. google.com
Oxidant-Mediated Synthesis of 2-Acylamino-1,3,4-Oxadiazoles (e.g., Potassium Iodate)
A highly efficient and environmentally friendly method for the synthesis of 2-acylamino-1,3,4-oxadiazoles has been developed using potassium iodate (B108269) (KIO₃) as an oxidant. nih.govmdpi.comresearchgate.net This approach involves the direct oxidative cyclization of acylthiosemicarbazides. The reaction is typically carried out in water at a moderate temperature of 60°C, affording a wide range of 2-acylamino-1,3,4-oxadiazoles in moderate to excellent yields within a short reaction time of about two hours. mdpi.comresearchgate.net
This method shows good functional group tolerance. mdpi.com Research indicates that the nature of the substituents can influence the reaction yield. For example, when the substituent is a phenyl group, the oxidative reaction generally results in higher yields compared to alkyl groups. Furthermore, the presence of an electron-withdrawing group, such as a nitro group (-NO₂), on the phenyl ring can lead to even higher yields of the 2-acylamino-1,3,4-oxadiazole product. mdpi.com
| R1 Substituent | R2 Substituent | Product | Yield (%) |
| Phenyl | Phenyl | 2-Benzamido-5-phenyl-1,3,4-oxadiazole | 90 |
| Phenyl | 4-Nitrophenyl | 2-(4-Nitrobenzamido)-5-phenyl-1,3,4-oxadiazole | 91 |
| Phenyl | 2-Nitrophenyl | 2-(2-Nitrobenzamido)-5-phenyl-1,3,4-oxadiazole | 93 |
| 4-Chlorophenyl | Phenyl | 2-Benzamido-5-(4-chlorophenyl)-1,3,4-oxadiazole | 92 |
| 4-Chlorophenyl | 4-Nitrophenyl | 2-(4-Nitrobenzamido)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 95 |
| 4-Methylphenyl | Phenyl | 2-Benzamido-5-(p-tolyl)-1,3,4-oxadiazole | 85 |
| 4-Methylphenyl | 4-Nitrophenyl | 2-(4-Nitrobenzamido)-5-(p-tolyl)-1,3,4-oxadiazole | 90 |
Table based on data for the oxidant-mediated synthesis of 2-acylamino-1,3,4-oxadiazoles. Yields are representative examples from the literature. mdpi.com
Reactivity and Coordination Chemistry of 1,3,4 Oxadiazole Carboxylates
Electronic Structure and Reactive Sites of the 1,3,4-Oxadiazole (B1194373) Carboxylate Moiety
The 1,3,4-oxadiazole ring is an aromatic system that satisfies Hückel's rule, although it is considered less aromatic than other five-membered heterocycles and can be described as a conjugated diene. nih.gov This electron-deficient nature is due to the presence of two electronegative nitrogen atoms and one oxygen atom. mdpi.com The carbon atoms at positions 2 and 5 have a relatively low electron density, making them susceptible to nucleophilic attack. rroij.com Conversely, the nitrogen atoms at positions 3 and 4 possess higher electron density, rendering them nucleophilic and capable of coordinating to electrophiles, such as metal ions. rroij.comchim.it
The carboxylate group attached at the 2-position further influences the electronic properties of the moiety. The oxygen atoms of the carboxylate group are strong Lewis bases, providing additional sites for metal coordination. The presence of these multiple potential donor sites—the two nitrogen atoms of the oxadiazole ring and the two oxygen atoms of the carboxylate group—makes the 1,3,4-oxadiazole carboxylate moiety a versatile and multifunctional ligand in coordination chemistry. edu.krd
Ligand Design Principles for Oxadiazole-Based Coordination Complexes
The design of ligands based on the 1,3,4-oxadiazole framework is a strategic approach to developing coordination complexes with desired properties. nih.gov The inherent structural features of the 1,3,4-oxadiazole ring, such as its planarity and the defined angular relationship between its potential coordination sites, make it a predictable component in constructing larger molecular architectures. edu.krd
Key principles in designing these ligands include:
Multidentate Character : The 1,3,4-oxadiazole carboxylate can act as a multidentate ligand, utilizing its nitrogen and oxygen atoms to chelate a single metal center or bridge multiple metal centers. edu.krdresearchgate.net
Functionalization : The 5-position of the oxadiazole ring is a prime site for introducing other functional groups (e.g., pyridyl, quinolinyl) to create more complex, unsymmetrical ligands with varied coordination abilities. rsc.org This functionalization allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.
Bioisosterism : In medicinal chemistry, the 1,3,4-oxadiazole ring is often used as a bioisostere for amide or ester groups, which can be extended to the design of metal-based therapeutic agents. nih.gov
The synthesis of these ligands typically involves the cyclization of acid hydrazides with reagents like carbon disulfide or phosphorus oxychloride. nih.govnih.gov By carefully selecting the starting materials, ligands with specific functionalities and coordination preferences can be systematically prepared. acs.orgorganic-chemistry.org
Metal Complex Formation with 1,3,4-Oxadiazole Carboxylate Ligands
The 1,3,4-oxadiazole carboxylate moiety readily forms stable complexes with a variety of metal ions, particularly transition metals. nih.gov The coordination enhances the intrinsic properties of the organic ligand, leading to materials with interesting magnetic, optical, and biological characteristics. nih.gov
The versatility of the 1,3,4-oxadiazole carboxylate ligand allows for several coordination modes, which in turn dictates the geometry of the resulting metal complexes. Common coordination modes include:
Monodentate Coordination : The ligand can coordinate to a metal center through one of the nitrogen atoms of the oxadiazole ring. researchgate.net
Bidentate Chelation : The ligand can chelate a metal ion using one nitrogen atom of the oxadiazole ring and one oxygen atom of the adjacent carboxylate group, forming a stable five-membered ring.
Bridging Coordination : The ligand can bridge two or more metal centers, using either the two nitrogen atoms of the oxadiazole ring or a combination of nitrogen and carboxylate oxygen atoms. This mode is crucial for the formation of coordination polymers. mdpi.com
These varied coordination behaviors lead to a range of geometries for the metal complexes, including tetrahedral, square planar, and octahedral arrangements. researchgate.net For instance, dinuclear Fe(II) complexes have been synthesized where two ligands bridge the metal ions via the 1,3,4-oxadiazole moieties. mdpi.com Similarly, studies on Cu(II) complexes with related ligands have revealed the formation of dinuclear metallacyclophanes. nih.gov
Table 1: Examples of Coordination Geometries in Oxadiazole-Based Complexes
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
|---|---|---|---|
| Co(II) | N-[(1E)-(2-bromo phenyl)methylene]-5-hydrazino-1,3,4-oxadiazol-2-amine | Octahedral | researchgate.net |
| Cu(II) | N-[(1E)-(2-bromo phenyl)methylene]-5-hydrazino-1,3,4-oxadiazol-2-amine | Tetrahedral | researchgate.net |
| Ni(II) | ethanedial{5-[(2-bromobenzylidene)amino]-1,3,4-oxadiazol-2-yl}hydrazone | Tetrahedral | researchgate.net |
| Fe(II) | 2,5-bis{[(2-pyridyl-methyl)amino]methyl}-1,3,4-oxadiazole | Octahedral (Dinuclear) | mdpi.com |
Spectroscopic techniques are essential for confirming the coordination of the 1,3,4-oxadiazole carboxylate ligand to metal centers.
Infrared (IR) Spectroscopy : The formation of a metal-ligand bond is often evidenced by shifts in the characteristic vibrational frequencies of the ligand. For example, upon coordination, the C=N stretching vibration of the oxadiazole ring may shift to a lower or higher frequency. The symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative. The separation between these two bands (Δν) can help distinguish between monodentate, bidentate, and bridging coordination modes. Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. researchgate.netresearchgate.net
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. uomustansiriyah.edu.iq Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can confirm the binding of the metal ion.
UV-Visible Spectroscopy : The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and the ligand-to-metal or metal-to-ligand charge transfer bands. uomustansiriyah.edu.iq These spectra can help to deduce the coordination geometry around the metal center. uomustansiriyah.edu.iq
Table 2: Representative IR Spectral Data for Oxadiazole Complexes
| Complex Type | Vibrational Mode | Frequency Range (cm⁻¹) | Significance | Reference |
|---|---|---|---|---|
| Metal-Oxadiazole | ν(M-N) | 454-688 | Formation of Metal-Nitrogen bond | researchgate.net |
| Metal-Oxadiazole | ν(M-O) | 314-466 | Formation of Metal-Oxygen bond | researchgate.net |
Studies on complexes with ligands containing the 1,3,4-oxadiazole moiety have revealed intricate structural details. For example, the crystal structures of dinuclear Fe(II) complexes with a bridging 1,3,4-oxadiazole-based ligand showed that the two iron centers are linked by the oxadiazole groups of two opposing ligands. mdpi.com In another example involving silver(I) complexes, the oxadiazole ring was found to coordinate to the metal center through its more basic nitrogen atom. researchgate.net The structural analysis of various Cu(II) complexes has demonstrated the formation of diamondoid motifs and dinuclear metallacyclophanes, depending on the specific ligand and counterions used. nih.gov
Development of Coordination Polymers and Supramolecular Architectures
The ability of 1,3,4-oxadiazole carboxylate ligands to act as bridging linkers is fundamental to the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govmdpi.com These extended structures are formed through the self-assembly of metal ions and organic ligands. rsc.org
The final architecture of the coordination polymer—be it a 1D chain, a 2D layer, or a 3D framework—is influenced by several factors, including the coordination geometry of the metal ion, the length and flexibility of the ligand, and the nature of the counterions present during synthesis. rsc.org For example, using asymmetric 1,3,4-oxadiazole ligands, researchers have shown that strongly coordinating anions like NO₃⁻ tend to result in 1D polymers, while weakly coordinating anions like ClO₄⁻ can lead to the formation of 2D and 3D porous coordination polymers. rsc.org
C-H Activation and Regioselective Functionalization of the Oxadiazole Ring
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the construction of complex molecules from simple precursors. For the 1,3,4-oxadiazole ring system, which is inherently electron-deficient, the C-H bond at the C5 position presents a prime target for such transformations. When a carboxylate group is present at the C2 position, as in potassium 1,3,4-oxadiazole-2-carboxylate, this C5 C-H bond is the sole site for direct functionalization on the heterocyclic core, ensuring perfect regioselectivity. The reactivity of this bond is influenced by the electronic properties of the oxadiazole ring and can be achieved through various transition-metal-catalyzed cross-coupling reactions.
Recent advancements have focused on developing catalytic systems that can efficiently activate this specific C-H bond, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. These methods are crucial for the late-stage functionalization of molecules and for building diverse libraries of 2,5-disubstituted 1,3,4-oxadiazoles, which are prominent scaffolds in medicinal chemistry and materials science. nih.gov
A particularly innovative approach involves the one-pot synthesis of a monosubstituted 1,3,4-oxadiazole from a carboxylic acid, followed by an in-situ C-H functionalization step. nih.govorganic-chemistry.org This circumvents the need to isolate the intermediate monosubstituted oxadiazole, streamlining the synthesis of 2,5-disubstituted derivatives.
Copper catalysis has proven effective for the direct C-H arylation of 1,3,4-oxadiazoles. nih.govacs.org Research has demonstrated a one-pot, two-stage protocol that begins with a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP) to form the 2-substituted 1,3,4-oxadiazole intermediate. acs.org This is immediately followed by a copper-catalyzed C-H arylation at the C5 position using an aryl iodide. acs.orgnih.gov
This sequential reaction is highly efficient and tolerates a wide range of functional groups on both the initial carboxylic acid and the aryl iodide coupling partner. nih.govacs.org The process is typically mediated by a copper(I) iodide catalyst in the presence of a ligand, such as 1,10-phenanthroline (B135089), and a base like cesium carbonate. organic-chemistry.orgacs.org The reaction demonstrates broad applicability, including the successful late-stage functionalization of carboxylic acid-containing active pharmaceutical ingredients (APIs). nih.gov The scope of this one-pot synthesis-arylation strategy is extensive, accommodating various substituted benzoic acids and aryl iodides.
Table 1: Copper-Catalyzed One-Pot Synthesis and C-H Arylation of 1,3,4-Oxadiazoles from Carboxylic Acids Reaction conditions: Carboxylic acid (1.0 equiv), NIITP (1.1 equiv), 1,4-dioxane, 80 °C, 3 h; then Aryl iodide (2.5 equiv), CuI (20 mol %), 1,10-phenanthroline (40 mol %), Cs₂CO₃ (1.5 equiv), 110 °C, 18 h. acs.org
| Entry | Carboxylic Acid | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 85 |
| 2 | 4-Chlorobenzoic acid | Iodobenzene | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 87 |
| 3 | 4-Bromobenzoic acid | Iodobenzene | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | 81 |
| 4 | 4-Methylbenzoic acid | Iodobenzene | 2-(p-Tolyl)-5-phenyl-1,3,4-oxadiazole | 87 |
| 5 | 4-Methoxybenzoic acid | Iodobenzene | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 75 |
| 6 | Benzoic acid | 4-Iodotoluene | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | 80 |
| 7 | Benzoic acid | 1-Fluoro-4-iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 84 |
This methodology highlights the ability to functionalize the C5 position of an oxadiazole ring derived directly from a carboxylic acid precursor, which is conceptually analogous to using a pre-formed 1,3,4-oxadiazole-2-carboxylate salt.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the direct C-H functionalization of heterocycles, including 1,3,4-oxadiazoles. researchgate.netresearchgate.net These reactions typically proceed via a concerted metalation-deprotonation mechanism. The direct arylation of 2-substituted 1,3,4-oxadiazoles with aryl halides (bromides and chlorides) has been achieved using palladium catalysts, often in combination with specialized ligands. researchgate.netmdpi.com
For instance, a highly efficient protocol for the C-H (hetero)arylation of 1,3,4-oxadiazoles with (hetero)aryl bromides has been developed using a low loading of a Pd/PTABS catalytic system. researchgate.net Another study showcased the use of an electron-rich ferrocenyl diphosphane (B1201432) ligand to promote the palladium-catalyzed C-H arylation with challenging aryl chloride substrates, which is significant for its cost-effectiveness and broader substrate scope. researchgate.net This latter system was successfully used in the late-stage synthesis of the anti-tubercular agent PHOXPY. researchgate.net
The choice of base and solvent is critical for reaction efficiency. Bases such as cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOtBu) are commonly employed, with solvents like N,N-dimethylformamide (DMF) or toluene (B28343) being typical. researchgate.net These methods provide a robust platform for introducing aryl and heteroaryl groups at the C5 position of the oxadiazole ring.
Table 2: Palladium-Catalyzed C5-Arylation of 2-Substituted 1,3,4-Oxadiazoles Representative examples from various reported methodologies. researchgate.netmdpi.com
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Product Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ / Xantphos | Bromobenzene | K₂CO₃ | Dioxane | 98 |
| Pd/PTABS | 4-Bromotoluene | K₂CO₃ | Toluene/Water | 92 |
| [Pd(OAc)₂] / tBudippf | 4-Chlorotoluene | Cs₂CO₃ | DMF | 96 |
Rhodium-Catalyzed C-H Activation
Rhodium catalysts offer a complementary and sometimes superior reactivity profile for C-H activation, particularly when a directing group is present on the substrate. acs.orgnih.gov In the context of 2-substituted 1,3,4-oxadiazoles, the oxadiazole ring itself can act as a directing group, facilitating the activation of a C-H bond on an adjacent substituent. However, rhodium has also been employed for the functionalization of the heterocyclic C-H bond itself.
A notable example is the rhodium(III)-catalyzed alkenyl C-H activation for the coupling of 2-substituted 1,3,4-oxadiazoles with alkynes. acs.orgnih.gov This reaction proceeds with high regioselectivity to construct substituted pyridine (B92270) skeletons. The reaction conditions typically involve a rhodium catalyst like [Cp*RhCl₂]₂ with a silver salt additive (e.g., AgSbF₆) and a copper oxidant (e.g., Cu(OAc)₂·H₂O). The choice of solvent can even direct the reaction toward different products, showcasing the versatility of the catalytic system. acs.org Although this example functionalizes an alkenyl group directed by the oxadiazole, it underscores the powerful coordination ability of the oxadiazole ring with rhodium catalysts, a principle that can be extended to the direct functionalization of the ring's C-H bond.
The compatibility of rhodium catalysis with various functional groups, including halides, demonstrates an advantage over some palladium-catalyzed systems where oxidative addition of aryl halides can be a competing pathway. acs.org
Applications in Advanced Materials Science Based on 1,3,4 Oxadiazole Carboxylate Scaffolds
Optoelectronic Materials and Devices
The unique electronic characteristics of the 1,3,4-oxadiazole (B1194373) nucleus, particularly its electron-accepting nature, make it a valuable component in the design of optoelectronic materials. mdpi.com These materials are integral to the development of a range of devices that generate, detect, and control light.
Derivatives of 1,3,4-oxadiazole are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov Their inherent electron-transporting capabilities and luminescent properties are key to enhancing the efficiency and performance of these devices. researchgate.net The formation of bis-oxadiazoles in conjugation with an aromatic ring is a known strategy for creating effective electron-transporting materials for OLEDs. nih.gov Numerous small molecules and polymers incorporating the 1,3,4-oxadiazole moiety have been synthesized and characterized for their electroluminescent applications. rsc.org For instance, certain 2,5-diaryl-1,3,4-oxadiazoles have demonstrated their suitability as electron-transporters in OLEDs. researchgate.netrsc.org The introduction of 1,3,4-oxadiazole units into polymeric structures, either in the main chain or as side chains, has been shown to improve the electroluminescence of polymeric OLEDs. nih.gov
The electron-deficient character of the 1,3,4-oxadiazole ring makes its derivatives excellent candidates for electron transporting layers (ETLs) in optoelectronic devices. rsc.orgsemanticscholar.org These materials facilitate the efficient injection and transport of electrons, which is crucial for the performance of devices like OLEDs. researchgate.net The high electron mobility of 1,3,4-oxadiazole derivatives contributes significantly to their effectiveness as ETL components. researchgate.net Research has focused on synthesizing various small molecules and polymers containing this heterocycle to optimize their electron-transporting properties. rsc.org Studies have shown that 2,5-diaryl-1,3,4-oxadiazoles, for example, possess structural features that make them effective electron transporters. rsc.org The incorporation of 1,3,4-oxadiazole units has been a successful strategy in designing materials with enhanced electron transport capabilities for electroluminescent devices. rsc.orgnih.gov
The luminescent properties of 1,3,4-oxadiazole derivatives are a cornerstone of their application in materials science. nih.govnih.govnih.gov These compounds are known for their high photoluminescence quantum yields and excellent chemical stability. researchgate.net Photophysical studies are crucial for understanding the relationship between the molecular structure of these compounds and their optical properties, which in turn guides the design of new materials with tailored characteristics. researchgate.net
The fluorescence of 1,3,4-oxadiazole derivatives can be influenced by environmental factors such as solvent polarity. researchgate.net For example, some derivatives exhibit a significant red-shift in their fluorescence spectra in polar solvents, indicating an efficient charge transfer in the excited state. researchgate.net The emission spectra of these compounds can range from blue-violet to other regions of the visible spectrum, depending on their specific chemical structure. nih.gov The investigation of their light-emitting properties is often carried out using techniques like photoluminescence (PL) studies. researchgate.net
Below is a table summarizing the photophysical properties of selected 1,3,4-oxadiazole derivatives from various studies.
| Compound Type | Emission Color | Quantum Yield (%) | Key Findings |
| Fluorene derivative with 1,3,4-oxadiazole | Blue and blue-violet | Not specified | Emission spectra show a significant solvent effect. nih.gov |
| 1,3,4-Oxadiazole with phenolphtalein, fluorene, and bisphenol A units | Not specified | 31.61 - 90.77 | Displayed high quantum yields in chloroform (B151607) solution. iaea.org |
| Donor-π-acceptor substituted 1,3,4-oxadiazole | Not specified | Not specified | Stokes shift exhibits a red shift with increasing solvent polarity. researchgate.net |
| 1,3,4-Oxadiazole and benzo[b]thiophene containing compounds | 422–426 nm (λmax) | 41–48 | Displayed fluorescent emission in CH2Cl2 solution. bohrium.com |
Liquid Crystalline Materials Development
The rigid and linear structure of the 1,3,4-oxadiazole unit makes it a suitable component for the core of liquid crystalline materials. rsc.orgresearchgate.net These materials exhibit a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The incorporation of 1,3,4-oxadiazole rings into molecules can lead to the formation of various mesophases, such as nematic and smectic phases. bohrium.comresearchgate.net
The development of 1,3,4-oxadiazole-based liquid crystals is driven by their potential applications in displays and other electro-optic devices. rsc.org These materials often exhibit high thermal stability and desirable photoluminescence properties. rsc.orgresearchgate.net Researchers have explored the synthesis of various calamitic (rod-shaped) and discotic (disk-shaped) monomers, as well as polymers, containing the 1,3,4-oxadiazole scaffold. rsc.org The structure-property relationships are a key focus of this research, with an emphasis on designing materials with specific mesophase behaviors at desired temperature ranges. rsc.org For example, the introduction of flexible alkoxy chains of varying lengths can influence the type of mesophase formed. bohrium.com
Chemosensors for Specific Chemical Species (e.g., Metal-Ion Detection)
The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring can act as potential coordination sites for metal ions, making these compounds suitable for use as chemosensors. researchgate.netnih.gov A chemosensor is a molecule that undergoes a detectable change, such as in its fluorescence, upon binding to a specific chemical species. This property is valuable for the detection of various metal ions. researchgate.net
Derivatives of 1,3,4-oxadiazole have been designed to selectively detect specific metal ions. For instance, a 2-amino-5-substituted-1,3,4-oxadiazole has been shown to act as a chemosensor for the detection of Ni(II) ions. nih.gov The binding of the metal ion to the oxadiazole derivative can lead to a measurable change in its spectroscopic properties, such as a quenching of its fluorescence. nih.gov The selectivity and sensitivity of these chemosensors are critical parameters that are evaluated through spectroscopic techniques. researchgate.net
The following table provides examples of 1,3,4-oxadiazole derivatives used as chemosensors for metal ion detection.
| Oxadiazole Derivative | Detected Metal Ion | Detection Method | Key Observation |
| 2-Amino-5-substituted-1,3,4-oxadiazole | Ni(II) | UV-vis and fluorescence spectroscopy | Binding constant of 1.04 × 10^5. nih.gov |
| Calix researchgate.netcrown-based 1,3,4-oxadiazole | Cu(II) | Fluorescence spectroscopy | Selective fluorescence quenching upon binding with Cu(II). nih.gov |
Polymeric Materials and Functional Organic Scaffolds
The 1,3,4-oxadiazole ring is a valuable building block in the synthesis of high-performance polymers and functional organic scaffolds. researchgate.netrsc.org The incorporation of this heterocyclic unit into polymer backbones can impart desirable properties such as high thermal resistance, good hydrolytic stability, and specific electronic characteristics. researchgate.net However, fully aromatic polyoxadiazoles can be insoluble and infusible, which limits their processability. researchgate.net
To address this, research has focused on creating structurally modified poly(1,3,4-oxadiazole)s with improved solubility and lower glass transition temperatures. researchgate.net This can be achieved by introducing flexible bridges, bulky side groups, or by having the oxadiazole ring as part of a side chain on another polymer. researchgate.net Polyamides and polyimides containing 1,3,4-oxadiazole rings are two classes of such polymers that have been developed and studied for their thermal, dielectric, and optical properties. researchgate.net These materials have potential applications in modern technologies that require robust and functional polymers. researchgate.net
The 1,3,4-oxadiazole scaffold is also used to create complex molecular architectures through techniques like cross-coupling reactions, leading to materials with specific properties required for functional applications. rsc.org
Advanced Analytical Methodologies for Characterization of 1,3,4 Oxadiazole Carboxylates
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the cornerstone for the structural identification of novel compounds. By interacting with electromagnetic radiation, molecules like Potassium 1,3,4-oxadiazole-2-carboxylate produce unique spectra that act as molecular fingerprints.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the key 1,3,4-oxadiazole (B1194373) ring and the carboxylate group.
The IR spectrum is expected to show characteristic absorption bands. The vibrations of the 1,3,4-oxadiazole ring typically appear as a C=N stretching band around 1594-1653 cm⁻¹ and a C-O-C stretching vibration within the 1057-1242 cm⁻¹ range. ias.ac.innahrainuniv.edu.iqorientjchem.org The presence of the potassium carboxylate salt is identified by a strong, characteristic asymmetric stretching vibration for the COO⁻ group, typically found in the 1610-1550 cm⁻¹ region, and a weaker symmetric stretch between 1450-1360 cm⁻¹. The absence of a broad O-H stretch (typically ~3000 cm⁻¹) would confirm the deprotonated carboxylate form over the carboxylic acid.
Raman spectroscopy, being complementary to IR, is particularly sensitive to symmetric vibrations and non-polar bonds. It would be effective in identifying the symmetric vibrations of the heterocyclic ring.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1610 - 1550 | General IR Knowledge |
| C=N (Oxadiazole) | Stretch | 1594 - 1653 | ias.ac.inorientjchem.org |
| Carboxylate (COO⁻) | Symmetric Stretch | 1450 - 1360 | General IR Knowledge |
| C-O-C (Oxadiazole) | Stretch | 1057 - 1242 | ias.ac.innahrainuniv.edu.iq |
NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum for this compound is expected to be simple. It should feature a single signal, a singlet, corresponding to the proton attached to the C5 position of the oxadiazole ring. Based on data from related 1,3,4-oxadiazole structures, this proton's chemical shift (δ) would likely appear downfield, typically in the range of 8.5-9.0 ppm, due to the deshielding effect of the heterocyclic ring. jobpcr.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, three distinct signals are anticipated:
Carboxylate Carbon (C=O): This carbon is the most deshielded, with its signal expected to appear in the 157-175 ppm range. rdd.edu.iq
C2 (Oxadiazole Ring): The carbon atom attached to the carboxylate group. In substituted 1,3,4-oxadiazoles, the ring carbons typically resonate between 155 and 165 ppm. researchgate.net This carbon (C2) would be at the lower end of this range or slightly upfield.
C5 (Oxadiazole Ring): The carbon atom bonded to the hydrogen. This signal is also expected within the 155-165 ppm range, often at a slightly different shift than C2. researchgate.net
The precise shifts are influenced by the solvent and the electronic effects of the carboxylate group. Studies on various 2,5-disubstituted 1,3,4-oxadiazoles confirm that the chemical shifts for the C2 and C5 carbons of the ring are characteristically found in this downfield region. rdd.edu.iqresearchgate.net
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Source |
| ¹H | C5-H | 8.5 - 9.0 | Singlet | jobpcr.com |
| ¹³C | Carboxylate | 157 - 175 | Singlet | rdd.edu.iq |
| ¹³C | C2 (Ring) | 155 - 165 | Singlet | researchgate.net |
| ¹³C | C5 (Ring) | 155 - 165 | Singlet | researchgate.net |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For an ionic salt like this compound, Electrospray Ionization (ESI) is the preferred technique.
In negative ion mode (ESI-), the spectrum would show a prominent peak for the 1,3,4-oxadiazole-2-carboxylate anion [M-K]⁻. The mass-to-charge ratio (m/z) of this anion would confirm the mass of the organic portion of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. nih.gov
Fragmentation patterns observed in tandem MS (MS/MS) experiments would further support the structure. Expected fragmentation pathways for the anion would include the loss of carbon dioxide (CO₂) and cleavage of the oxadiazole ring, consistent with patterns observed for other 1,3,4-oxadiazole derivatives. researchgate.netresearchgate.net
UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. The 1,3,4-oxadiazole ring constitutes a chromophore. Studies on various derivatives show that these compounds typically exhibit absorption maxima (λmax) in the range of 245 to 285 nm. nih.gov This absorption is attributed to π → π* electronic transitions within the aromatic heterocyclic system. The exact position and intensity of the absorption band for this compound would be determined by its specific electronic structure and the solvent used for analysis.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. thieme-connect.comcolab.ws
Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurity peaks. A typical validated method would include:
Column: A C18 column is commonly used for separating polar to moderately non-polar compounds. thieme-connect.comcolab.ws
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as orthophosphoric acid or an acetate (B1210297) buffer) is employed. The buffer's pH would be adjusted to ensure the consistent ionization state of the carboxylate. thieme-connect.comcolab.ws
Detection: A photodiode array (PDA) or UV detector would be set to the compound's absorption maximum (λmax), as determined by UV-Visible spectroscopy, to ensure maximum sensitivity. thieme-connect.comcolab.ws
Validation: The method would be validated according to established guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is reliable and reproducible for quality control purposes. colab.wsresearchgate.net
Table 3: Illustrative RP-HPLC Method Parameters for Analysis
| Parameter | Typical Value / Condition | Source |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | thieme-connect.comcolab.ws |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.1% orthophosphoric acid) | thieme-connect.comcolab.ws |
| Flow Rate | 1.0 mL/min | thieme-connect.comcolab.ws |
| Detection | UV at λmax (e.g., ~250-280 nm) | nih.govthieme-connect.com |
| Column Temperature | 40 °C | thieme-connect.comcolab.ws |
| Injection Volume | 10 - 20 µL | researchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of synthetic reactions leading to 1,3,4-oxadiazole carboxylates and their derivatives. Its simplicity, speed, and low cost make it a ubiquitous method in synthetic chemistry for qualitatively assessing the progress of a reaction. TLC is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions such as temperature and duration.
In the synthesis of 1,3,4-oxadiazole cores, which often involves the cyclization of intermediates like acyl hydrazones or the reaction of acid hydrazides with various reagents, TLC provides a clear visual representation of the chemical transformation. nih.govnih.gov By spotting the reaction mixture on a TLC plate at different time intervals, chemists can track the consumption of the starting material(s) and the concurrent appearance of the desired oxadiazole product. researchgate.net The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or solvent mixture). The difference in polarity between the precursor (e.g., a polar acid hydrazide) and the resulting, often less polar, 1,3,4-oxadiazole ring allows for effective separation and visualization.
The selection of the mobile phase, or eluent, is critical and is tailored to the specific polarity of the compounds in the reaction mixture. A variety of solvent systems are employed, with the choice depending on the substituents on the oxadiazole ring. For instance, in the synthesis of certain triazole-incorporated 1,3,4-oxadiazoles, a mobile phase of n-hexane/ethylacetate in a 6:4 ratio has been utilized. nih.gov After development, the spots are visualized, commonly under UV light if the compounds are UV-active or by using an iodine chamber, where iodine vapor reversibly stains the organic compounds on the plate. researchgate.net
The following interactive table summarizes representative TLC conditions used for monitoring the synthesis of various 1,3,4-oxadiazole derivatives, illustrating the common stationary and mobile phases employed in research.
Interactive Data Table: TLC Conditions for Monitoring 1,3,4-Oxadiazole Synthesis
| Precursor Type | Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Reference |
| Acid Hydrazide / Acyl Hydrazone | Silica Gel G | Not Specified | Iodine Chamber / UV Light | researchgate.net |
| Acyl Hydrazone | Silica Gel | n-hexane/ethylacetate (6:4) | UV Light / Chemical Staining | nih.gov |
| N,N'-diacylhydrazine | Silica Gel | methanol/chloroform (B151607) (4:1 v/v) | Not Specified | |
| Hydrazone Derivative | Silica Gel | Not Specified | Not Specified | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and torsional angles. For heterocyclic compounds like this compound, a single-crystal X-ray diffraction analysis would yield invaluable information on the planarity of the oxadiazole ring, the conformation of the carboxylate group, and the coordination environment of the potassium ion.
While specific crystallographic data for this compound is not prominently available in published literature, analysis of closely related structures provides significant insight into the expected solid-state characteristics. The fundamental geometry of the 1,3,4-oxadiazole ring and the intermolecular interactions that govern its crystal packing can be understood from published derivatives.
As a representative example, the crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione has been determined. nih.gov This analysis reveals critical details about the molecular geometry and the forces that stabilize the crystal lattice. In its crystal, the structure is stabilized by a network of hydrogen bonds (N–H⋯O, N–H⋯S, C–H⋯N) and other weak interactions like C–H⋯π and π–π stacking contacts. nih.gov Such interactions would also be expected to play a role in the crystal packing of carboxylate salts of the oxadiazole ring.
The following table presents the crystallographic data for this representative 1,3,4-oxadiazole derivative, illustrating the type of detailed structural information obtained from an X-ray diffraction experiment.
Interactive Data Table: Crystallographic Data for a Representative 1,3,4-Oxadiazole Derivative
| Parameter | 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione nih.gov |
| Crystal Data | |
| Chemical formula | C₁₆H₁₃N₃OS |
| Formula weight ( g/mol ) | 295.36 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 12.0298 (4) |
| b (Å) | 7.9157 (3) |
| c (Å) | 14.8689 (5) |
| β (°) | 99.317 (2) |
| Volume (ų) | 1395.78 (8) |
| Z (molecules/unit cell) | 4 |
| Data Collection | |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Refinement | |
| R-factor (R₁) | 0.041 |
| wR₂ | 0.108 |
This data allows for the complete reconstruction of the molecule's solid-state structure, confirming its connectivity and revealing how the molecules arrange themselves in a repeating, three-dimensional lattice. For this compound, a similar analysis would detail the ionic interactions between the carboxylate's oxygen atoms and the potassium cation, as well as any potential hydrogen bonding involving crystal water or other intermolecular contacts that define its solid-state architecture.
Q & A
Basic: What are the standard synthetic routes for preparing Potassium 1,3,4-oxadiazole-2-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A conventional method involves reacting acid hydrazides with carboxylic acids in the presence of cyclizing agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. For example, intermediates such as arylsulfonylacetic acid derivatives are cyclized under controlled conditions to form the oxadiazole core, followed by carboxylation and potassium salt formation . Alternative routes may utilize alkylation reactions of preformed oxadiazole precursors with chloroacetamides, as seen in related bifunctional derivatives .
Basic: How is structural characterization of this compound performed?
Structural elucidation relies on spectroscopic techniques:
- UV/Vis : Confirms π→π* transitions in the oxadiazole ring.
- IR : Identifies carboxylate (C=O stretch ~1650–1700 cm⁻¹) and N–O bonds (~1250 cm⁻¹).
- NMR : ¹H/¹³C NMR resolves proton environments (e.g., aromatic protons at δ 7–8 ppm) and carbon connectivity.
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .
Advanced: How can computational methods like QSAR and molecular docking be applied to study its bioactivity?
QSAR Analysis : Correlates physicochemical properties (e.g., logP, polar surface area) with antibacterial activity. For example, multiple regression models (R² > 0.85) highlight lipophilicity as critical for membrane penetration .
Molecular Docking : Simulates interactions with target enzymes (e.g., peptide deformylase). Docking scores (e.g., binding energies < −8 kcal/mol) identify key residues (e.g., His132, Cys90) for inhibitory activity .
Advanced: What strategies address low yields in its synthesis?
- Optimized Catalysis : Replace POCl₃ with milder agents (e.g., acetic anhydride) to reduce side reactions.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Stepwise heating (60–80°C) minimizes decomposition .
Data Contradiction: How to resolve discrepancies in bioactivity data across studies?
- Purity Assessment : Use HPLC (>95% purity) to rule out impurity effects.
- Standardized Assays : Compare MIC values against common reference strains (e.g., E. coli ATCC 25922).
- Model Variability : Account for differences in cell lines or animal models (e.g., PTZ-induced seizure models vs. bacterial cultures) .
Advanced: What are the challenges in modifying its structure for enhanced properties?
- Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) may disrupt planar oxadiazole geometry, reducing binding affinity.
- Solubility : Introducing hydrophilic groups (e.g., –OH, –NH₂) improves aqueous solubility but may compromise membrane permeability. Computational tools predict trade-offs via logD calculations .
Stability: How to assess and ensure stability under various conditions?
- Thermal Stability : TGA/DSC analysis (e.g., decomposition >200°C).
- Hydrolytic Resistance : Monitor pH-dependent degradation (e.g., stable at pH 4–7, hydrolyzes in strong acid/base).
- Storage : Anhydrous conditions (desiccants) prevent deliquescence .
Methodological: How to optimize reaction conditions for scale-up?
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Gradual ramping (e.g., 50°C → 80°C) to control exotherms. |
| Solvent Volume | Minimize to <5 mL/g substrate for higher concentration. |
| Catalyst Loading | POCl₃ at 1.2–1.5 equivalents balances efficiency and cost. |
| Workup | Precipitation in ice-cold ethanol improves yield . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
